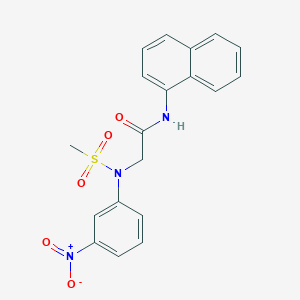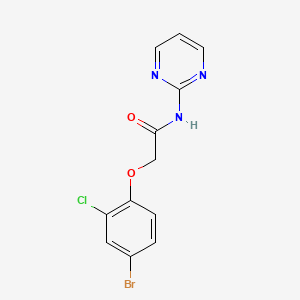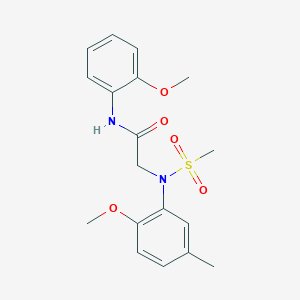![molecular formula C23H15Br2NO4 B15151968 3-(3-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B15151968.png)
3-(3-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(E)-[(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 3-{3-[(E)-[(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the chromen-2-one core, followed by the introduction of the dibromo-hydroxy-methoxyphenyl moiety through various coupling reactions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its action may include the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-{3-[(E)-[(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}CHROMEN-2-ONE include other chromen-2-one derivatives with different substituents. These compounds may have similar biological activities but differ in their potency and selectivity. The uniqueness of this compound lies in its specific dibromo-hydroxy-methoxyphenyl moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H15Br2NO4 |
|---|---|
Poids moléculaire |
529.2 g/mol |
Nom IUPAC |
3-[3-[(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]phenyl]chromen-2-one |
InChI |
InChI=1S/C23H15Br2NO4/c1-29-20-11-18(24)21(25)17(22(20)27)12-26-15-7-4-6-13(9-15)16-10-14-5-2-3-8-19(14)30-23(16)28/h2-12,27H,1H3 |
Clé InChI |
MIDLGFBHKVVTCC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate](/img/structure/B15151892.png)
![N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide](/img/structure/B15151894.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)
![2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-](/img/structure/B15151918.png)
![N-(2,4-dimethylphenyl)-4-({[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B15151920.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15151928.png)
![N-(4-methylbenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B15151931.png)

![4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151945.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)propanamide](/img/structure/B15151960.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B15151962.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B15151964.png)
